ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Uniqueness
Ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21ClO5 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C18H21ClO5/c1-5-7-12-10(3)13-8-14(19)16(9-15(13)24-18(12)21)23-11(4)17(20)22-6-2/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
VWLJZLPKXRWWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC(=C(C=C2OC1=O)OC(C)C(=O)OCC)Cl)C |
Origin of Product |
United States |
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